molecular formula C12H24O3 B1585552 1,3,5-Trioxane, 2,4,6-tripropyl- CAS No. 2396-43-2

1,3,5-Trioxane, 2,4,6-tripropyl-

Cat. No. B1585552
CAS RN: 2396-43-2
M. Wt: 216.32 g/mol
InChI Key: OXSRKPVVVMMMER-UHFFFAOYSA-N
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Description

“1,3,5-Trioxane, 2,4,6-tripropyl-” is a chemical compound with the molecular formula C12H24O3 . It is a cyclic trimer of propylene oxide, also known as tripropyl formal or tripropyloxane . This compound is a colorless liquid at room temperature with a faint, sweet odor .


Synthesis Analysis

The synthesis of a similar compound, 1,3,5-Trioxane-2,4,6-trione (cyclic trimer of CO2), involves a four-step process: chlorination of isobutyraldehyde; cyclotrimerization of 2-chloro-2-methylpropanal; dehydrochlorination of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane; and ozonolysis at −80 °C of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane .


Molecular Structure Analysis

The molecular structure of “1,3,5-Trioxane, 2,4,6-tripropyl-” is characterized by a cyclic structure with three oxygen atoms . It has a long alkyl chain with three propyl groups attached to each oxygen atom.


Chemical Reactions Analysis

The reaction of 3 molecules of propylene oxide results in the formation of "1,3,5-Trioxane, 2,4,6-tripropyl-" . The reaction has an enthalpy change of -29.45 kJ/mol .


Physical And Chemical Properties Analysis

“1,3,5-Trioxane, 2,4,6-tripropyl-” has a molecular weight of 216.3172 . It is a colorless liquid at room temperature with a faint, sweet odor . The boiling point is estimated to be 296.74°C .

Scientific Research Applications

Synthesis and Low Temperature Observation

  • 1,3,5-Trioxane derivatives have been synthesized and observed at low temperatures. For example, 1,3,5-Trioxane-2,4,6-Trione, a cyclic trimer of CO2, was synthesized through a multi-step process including chlorination, cyclotrimerization, and ozonolysis. This compound was detected in solutions between -80 to -40 °C and monitored for its conversion to CO2 (Rodig, Snow, Scholl, & Rea, 2016).

Preparation from Formaldehyde

  • Research has focused on preparing 1,3,5-trioxane from formaldehyde, which is significant for its use as a monomer in producing high-molecular weight polyacetals and as a chemical intermediate (Zeng Chong-yu, 2007).

Identification in Autoxidized Methyl Linoleate

  • Trioxane derivatives, including 2,4,6-trialkyl-1,3,5-trioxanes, have been identified in volatile products from autoxidized methyl linoleate. These compounds are believed to form from the condensation of hexanal and pentanal (Horvat, McFadden, Ng, Lane, & Shepherd, 1966).

Synthesis and Structure Analysis

  • Studies have been conducted on the synthesis and structure of substituted trioxane compounds like 2,4,6-tricyclobutyl-1,3,5-trioxane, exploring their potential applications and structural characteristics (Shorunov, Bermeshev, Demchuk, & Nelyubina, 2019).

Impact of Organic Salts on Synthesis

  • The influence of organic salts on the synthesis of 1,3,5-trioxane has been investigated, demonstrating the role of these salts in increasing the yield and efficiency of the synthesis process (Yin, Hu, & Wang, 2016).

Reaction Kinetics and Chemical Equilibria

  • Quantitative NMR spectroscopy has been used to study the chemical equilibria and reaction kinetics of 1,3,5-trioxane in aqueous formaldehyde solutions, offering insights into the behavior of this compound under different conditions (Maiwald, Grützner, Ströfer, & Hasse, 2006).

Cyclo-trimerization Analysis

Stereoelectronic Effects Study

  • Theoretical analyses have explored the stereoelectronic effects in various 1,3,5-trioxane derivatives, such as 2,4,6-trihalo-1,3,5-trioxane, providing deeper insights into their molecular structures and behavior (Hajhoseinzadeh, Ghiasi, & Marjani, 2020).

Catalytic Synthesis Investigations

  • Studies on the catalytic synthesis of trioxane derivatives, such as 2,4,6-triisobutyl-1,3,5-trioxane, have been conducted, revealing the efficiency and selectivity of various catalysts in these processes (Liu Cai-hua, 2006).

Conformation Isomerization Research

  • Research on the conformation isomerization of trioxane derivatives has been carried out to understand their structural dynamics and potential applications in various chemical processes (Gutowsky & Temussi, 1967).

Thermal and Chemical Properties Analysis

  • The thermal and chemical properties of trioxane derivatives have been studied to assess their stability and behavior under different conditions, which is crucial for their application in various fields (Jefford & Vicente, 1993).

Innovative Synthesis Methods

Molecular Dynamics Simulations

Protection and Regeneration of Carbonyl Group

  • Research has demonstrated the protection of the carbonyl group as 1,2,4-trioxane and its regeneration under specific conditions,highlighting a novel approach for the protection of carbonyl compounds in various chemical environments (Singh & Malik, 2005).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . Despite these precautions, it is generally considered to have low toxicity and is not seen as a significant environmental or health hazard .

properties

IUPAC Name

2,4,6-tripropyl-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRKPVVVMMMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC(OC(O1)CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062372
Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trioxane, 2,4,6-tripropyl-

CAS RN

2396-43-2
Record name 2,4,6-Tripropyl-1,3,5-trioxane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 2,4,6-tripropyl-1,3,5-trioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SI Dowek - 2022 - dspace.hebron.edu
The use of plants by humans as a source of remedies to treat and prevent diseases has increased over the recent years. It has been estimated by the WHO that approximately 80% of …
Number of citations: 2 dspace.hebron.edu

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